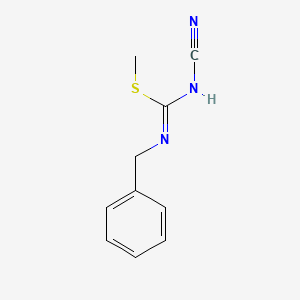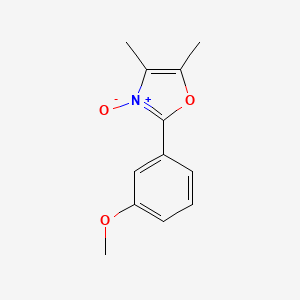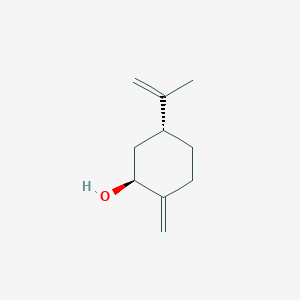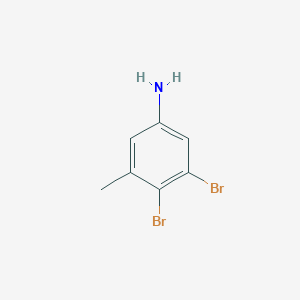
4-Chloro-3,5-dibromo-2-iodoanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3,5-dibromo-2-iodoanisole is an organic compound with the molecular formula C7H4Br2ClIO It is a halogenated anisole derivative, characterized by the presence of chlorine, bromine, and iodine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dibromo-2-iodoanisole typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of anisole derivatives. For instance, the bromination of 4-chloro-2-iodoanisole can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include controlled temperatures and solvent systems to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3,5-dibromo-2-iodoanisole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of catalysts like iron(III) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers or amines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Chloro-3,5-dibromo-2-iodoanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-3,5-dibromo-2-iodoanisole involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong and selective binding to specific sites on proteins or other biomolecules. This can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-iodoanisole: Similar structure but lacks the chlorine atom.
4-Chloro-3,5-dibromoanisole: Similar structure but lacks the iodine atom.
2,5-Dibromo-3,4-diiodothiophene: Contains similar halogenation but on a thiophene ring instead of a benzene ring.
Uniqueness
4-Chloro-3,5-dibromo-2-iodoanisole is unique due to the combination of chlorine, bromine, and iodine atoms on the anisole ring. This unique halogenation pattern imparts specific chemical reactivity and binding properties that are not observed in other similar compounds. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
1160574-51-5 |
|---|---|
Formule moléculaire |
C7H4Br2ClIO |
Poids moléculaire |
426.27 g/mol |
Nom IUPAC |
1,3-dibromo-2-chloro-4-iodo-5-methoxybenzene |
InChI |
InChI=1S/C7H4Br2ClIO/c1-12-4-2-3(8)6(10)5(9)7(4)11/h2H,1H3 |
Clé InChI |
VULXNIRPDVBNFX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1I)Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)



